N-benzyl-N,2-diethylbutanamide
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Overview
Description
N-benzyl-N,2-diethylbutanamide, also known as DEET, is a chemical compound commonly used as an insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most widely used insect repellents worldwide. DEET is a colorless liquid with a slightly sweet odor and is highly effective in repelling a wide variety of insects, including mosquitoes, ticks, and fleas.
Mechanism of Action
The exact mechanism of action of N-benzyl-N,2-diethylbutanamide is not fully understood, but it is believed to work by interfering with the insect's ability to detect carbon dioxide and other chemical cues that are used to locate hosts. N-benzyl-N,2-diethylbutanamide may also interfere with the insect's ability to detect lactic acid, which is a component of human sweat and is attractive to many insect species.
Biochemical and Physiological Effects:
N-benzyl-N,2-diethylbutanamide has been shown to have a low toxicity to mammals and is generally considered safe for use in humans. However, some studies have suggested that N-benzyl-N,2-diethylbutanamide may have neurotoxic effects in certain animal species. It is also known to be a skin irritant and can cause allergic reactions in some individuals.
Advantages and Limitations for Lab Experiments
N-benzyl-N,2-diethylbutanamide is a highly effective insect repellent and is commonly used in laboratory experiments to protect animals from insect bites. However, it is important to note that N-benzyl-N,2-diethylbutanamide may interfere with certain experimental protocols and may also have unintended effects on the behavior and physiology of experimental animals.
Future Directions
There is ongoing research into the development of new insect repellents that are more effective and less toxic than N-benzyl-N,2-diethylbutanamide. Some potential alternatives include picaridin, IR3535, and plant-based repellents such as citronella and eucalyptus oil. Additionally, there is ongoing research into the use of N-benzyl-N,2-diethylbutanamide in combination with other insecticides to increase its effectiveness against insect-borne diseases.
Synthesis Methods
N-benzyl-N,2-diethylbutanamide is synthesized through a multistep process that involves the reaction of benzyl chloride with diethylamine to form N,N-diethylbenzylamine. This intermediate is then reacted with butyric anhydride to form N,N-diethyl-3-oxobutanamide, which is then reduced to N-benzyl-N,2-diethylbutanamide using sodium borohydride.
Scientific Research Applications
N-benzyl-N,2-diethylbutanamide has been extensively studied for its insect-repelling properties and has been found to be highly effective against a wide variety of insect species. It is commonly used in commercial insect repellents and is also used in military operations to protect soldiers from insect-borne diseases.
properties
IUPAC Name |
N-benzyl-N,2-diethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-4-14(5-2)15(17)16(6-3)12-13-10-8-7-9-11-13/h7-11,14H,4-6,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXDBUHJZMJIBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N(CC)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N,2-diethylbutanamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.